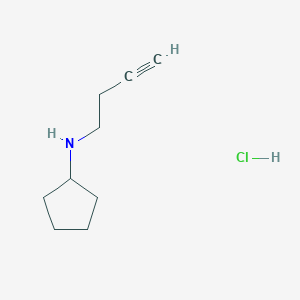

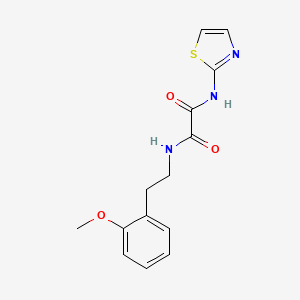

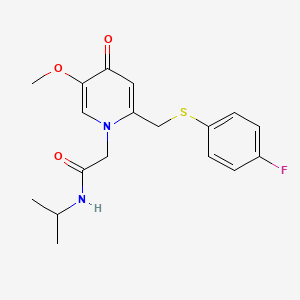

![molecular formula C14H14N2O3S B2840905 (5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 81154-07-6](/img/structure/B2840905.png)

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with nitrogen and sulfur atoms. They are known for their wide range of biological activities and are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core, a morpholine ring, and a phenyl ring. The presence of these functional groups could influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

Microwave-Assisted Synthesis of Novel Thiazolidinone Analogues : A study by Adhikari et al. (2012) explored the microwave-assisted synthesis of thiazolidinone analogues under solvent-free conditions. These compounds were evaluated for their in vitro antioxidant, antibacterial, and antifungal activities, demonstrating the potential use of such molecules in developing new therapeutic agents (Adhikari et al., 2012).

Antimicrobial Activities of Thiazolidinone Derivatives : Kocabalkanli et al. (2001) synthesized thiazolidinone derivatives and evaluated their antibacterial and antifungal activities. Certain compounds showed significant activity against Staphylococcus aureus and Shigella flexneri, highlighting the antimicrobial potential of these molecules (Kocabalkanli et al., 2001).

Lipid Peroxidation Inhibition by Alkylidenethiazol-4-ones : Zvezdanović et al. (2014) reported on the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones, with some compounds showing significant lipid peroxidation (LP) inhibition effects. This study provides insight into the antioxidant mechanisms and potential therapeutic applications of these compounds (Zvezdanović et al., 2014).

Antimicrobial and Antioxidant Properties

Synthesis of Thiazolidin-4-one Derivatives with Antimicrobial Activity : Patil et al. (2011) synthesized novel thiazolidin-4-one derivatives using [bmIm]OH as a catalyst and tested their antibacterial and antifungal activities. These compounds showed moderate in vitro activities against tested microorganisms, suggesting their potential in antimicrobial therapy (Patil et al., 2011).

QSAR-Analysis of Thiazolidinone Derivatives as Antioxidants : Drapak et al. (2019) conducted a QSAR-analysis to determine the molecular structure parameters of thiazolidinone derivatives, aiming to design new potential antioxidants. The study highlighted the significance of certain molecular descriptors in predicting antioxidant activity, providing a theoretical basis for developing new antioxidant compounds (Drapak et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-11-3-1-10(2-4-11)9-12-13(18)15-14(20-12)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKQRGBWSSRCED-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

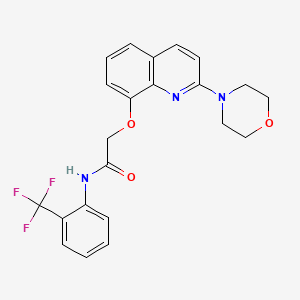

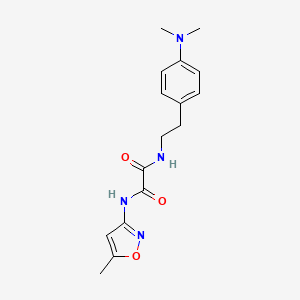

![N-(2-cyano-3-methylbutan-2-yl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide](/img/structure/B2840825.png)

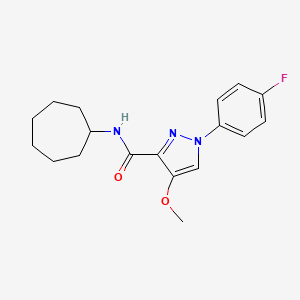

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2840829.png)

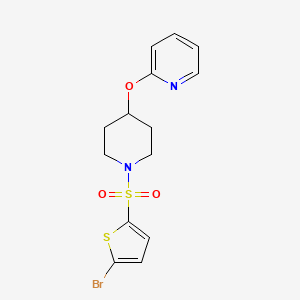

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2840841.png)